molecular formula C12H19N3O B1490263 (1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol CAS No. 2092549-82-9

(1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol

Cat. No.: B1490263
CAS No.: 2092549-82-9
M. Wt: 221.3 g/mol
InChI Key: MVCOQHZRXPCTFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and pyridine rings would likely play a significant role in its overall structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the pyrrolidine and pyridine rings could potentially make the compound more polar .

Scientific Research Applications

Synthesis and Materials Science

  • Synthesis of Pyrrolopyridine Derivatives : Kobayashi et al. (2011) detailed a method for synthesizing 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols through the reaction of aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents. These compounds have potential applications in materials science and pharmaceutical chemistry due to their structural properties K. Kobayashi et al., 2011.

  • Catalytic Systems for Polymerization : Kim et al. (2018) explored the use of aromatic amine ligands, including pyridine derivatives, in catalyst systems for polymerizing 2,6-dimethylphenol. This research highlights the role of pyridine derivatives in developing efficient catalyst systems for the synthesis of polymeric materials Kisoo Kim et al., 2018.

Optical and Electronic Materials

  • Nonlinear Optical Properties : Li et al. (2012) synthesized thienyl-substituted pyridinium salts for second-order nonlinear optical applications. Their work emphasizes the potential of pyridine derivatives in creating materials with desirable optical properties for applications in photonics Liang Li et al., 2012.

Chemical Synthesis and Ligands

  • Nickel Complexes with Pyridine Ligands : Kermagoret and Braunstein (2008) synthesized nickel complexes with bidentate N,O-type ligands, including pyridine derivatives, showcasing their application in catalytic processes like ethylene oligomerization Anthony Kermagoret & P. Braunstein, 2008.

  • Synthesis of Pyridinylmethanol Derivatives : Lifshits et al. (2015) developed a new method for preparing (2-aminopyridin-4-yl)methanol, a compound structurally related to the query. This research underlines the importance of pyridine derivatives in synthetic chemistry for creating biologically active molecules or intermediates A. Lifshits et al., 2015.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and the specific conditions under which it is handled .

Biochemical Analysis

Biochemical Properties

(1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyrrolidine-based enzymes, which are crucial in various metabolic pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s interaction with proteins can lead to conformational changes that affect protein function and stability.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic processes . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its binding to pyrrolidine-based enzymes can result in either the inhibition or activation of these enzymes, depending on the context . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating metabolic pathways and enhancing cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to influence the activity of enzymes involved in amino acid metabolism . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its biochemical activity, as it needs to reach specific sites within the cell to exert its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, thereby influencing cellular processes.

Properties

IUPAC Name

[1-(5-aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-12(2)8-15(6-9(12)7-16)11-4-3-10(13)5-14-11/h3-5,9,16H,6-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCOQHZRXPCTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1CO)C2=NC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.